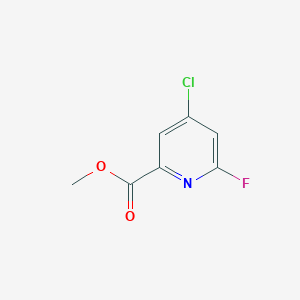

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

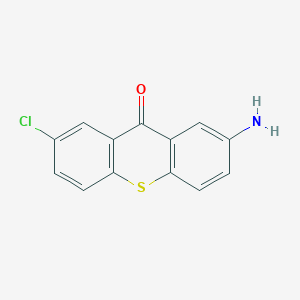

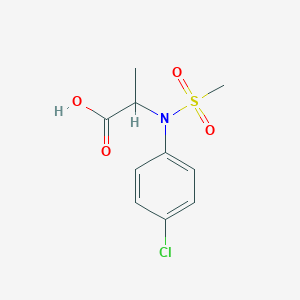

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is a pyridine derivative with a methyl carboxylate at the 2-position and a fluoride at the 6-position . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs), metal-chelating ligands, and catalysts .

Synthesis Analysis

The synthesis of fluoropyridines, including “Methyl 4-chloro-6-fluoropyridine-2-carboxylate”, is a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues . They are synthesized through nucleophilic aromatic substitution on the fluoride group . A selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment is synthesized from this compound .Molecular Structure Analysis

The molecular structure of “Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is represented by the empirical formula C7H6FNO2 . The molecular weight is 155.13 g/mol .Chemical Reactions Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is used in various chemical reactions. For instance, once it is hydrolyzed, it becomes a bidentate chelating agent . It is also employed as a ligand in palladium-catalyzed C-H acetoxylation of arenes .Physical And Chemical Properties Analysis

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” is an off-white crystalline powder . It has a melting point range of 51-55 °C . The density and refractive index are not specified in the search results.Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluoropyridines, including Methyl 4-chloro-6-fluoropyridine-2-carboxylate, are used in the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, and perfluoroalkylpyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Creation of Novel Quinolone Compounds

6-Hydroxy-2-chloro-4-fluoroquinolones have been synthesized for the creation of novel quinolone compounds applied as S-nitrosoglutathione reductase (GSNOR) inhibitors . This is a key enzyme in the regulation of nitric oxide levels in cells and tissues.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is readily used to functionalize molecular scaffolds for synthesizing active pharmaceutical ingredients (APIs), through nucleophilic aromatic substitution on the fluoride group .

Synthesis of Herbicides and Insecticides

Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

Synthesis of Imaging Agents

Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .

Development of Fluorinated Chemicals

The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety and Hazards

Orientations Futures

“Methyl 4-chloro-6-fluoropyridine-2-carboxylate” has potential applications in the synthesis of APIs, metal-chelating ligands, and catalysts . It is also used in the synthesis of a selective antagonist of BCL-X L for chronic lymphocytic leukaemia treatment . Future research may explore its potential in other medical and industrial applications.

Mécanisme D'action

Target of Action

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are generally known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

Fluoropyridines are known to be used in the synthesis of various biologically active compounds , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that it may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-chloro-6-fluoropyridine-2-carboxylate. For instance, the compound should be handled with adequate ventilation and its release to the environment should be avoided . These precautions suggest that environmental conditions could impact the compound’s stability and efficacy.

Propriétés

IUPAC Name |

methyl 4-chloro-6-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKNJAYJNVNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-6-fluoropyridine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2942606.png)

![2,4-Bis(iodanyl)-6-[[methyl-(1-methylpiperidin-4-YL)amino]methyl]phenol](/img/structure/B2942610.png)

![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)

![3-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2942622.png)

![2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2942623.png)